1-Methoxy-2-(trifluoromethyl)benzene

Descripción

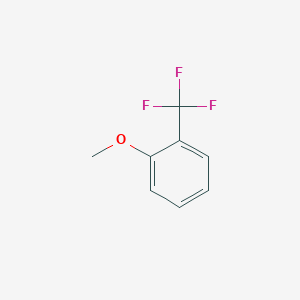

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-methoxy-2-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3O/c1-12-7-5-3-2-4-6(7)8(9,10)11/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHPJMWUXVOTGQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

395-48-2 | |

| Record name | 395-48-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Transformation Studies of 1 Methoxy 2 Trifluoromethyl Benzene

Electrophilic Reactions of the Aromatic Ring

The reactivity of 1-methoxy-2-(trifluoromethyl)benzene in electrophilic aromatic substitution is governed by the interplay of the two substituents on the benzene (B151609) ring: the methoxy (B1213986) (-OCH3) group and the trifluoromethyl (-CF3) group. The methoxy group is a powerful activating group that donates electron density to the ring through resonance, making the ring more nucleophilic and thus more reactive towards electrophiles. msu.edu It is an ortho, para-director. Conversely, the trifluoromethyl group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms, which deactivates the ring towards electrophilic attack. youtube.com It is a meta-director.

In this compound, these opposing effects dictate the regioselectivity of electrophilic substitution. The activating effect of the methoxy group generally dominates, directing incoming electrophiles to the positions ortho and para to it (positions 6 and 4, respectively). However, the steric bulk of the adjacent trifluoromethyl group significantly hinders attack at the 6-position. The deactivating trifluoromethyl group directs to its meta positions (positions 4 and 6).

Therefore, the substitution pattern is a result of these combined influences:

Position 4: This position is para to the activating methoxy group and meta to the deactivating trifluoromethyl group. Both groups, for different reasons, favor substitution at this site, making it the most likely position for electrophilic attack.

Position 6: This position is ortho to the activating methoxy group but is subject to significant steric hindrance from the adjacent trifluoromethyl group, reducing its reactivity.

Positions 3 and 5: These positions are meta to the activating methoxy group and ortho/para to the deactivating trifluoromethyl group, making them the least favored sites for electrophilic attack.

Research on the pulsed light-induced trifluoromethylation of 1,3-dimethoxybenzene, a related compound, demonstrates the complexity of achieving regioselectivity, yielding a mixture of mono- and bis-trifluoromethylated products. chemrxiv.org This underscores that while predictions can be made, the actual outcome can be influenced by reaction conditions.

Nucleophilic Reactions Involving Fluorine-Containing Moieties

The trifluoromethyl group is generally robust and unreactive toward direct nucleophilic attack on the fluorine atoms. However, its strong electron-withdrawing nature plays a crucial role in other types of nucleophilic reactions.

Firstly, the -CF3 group can activate the aromatic ring for nucleophilic aromatic substitution (SNAr) if a suitable leaving group is present on the ring. masterorganicchemistry.com The -CF3 group helps to stabilize the negative charge of the intermediate Meisenheimer complex, particularly when it is positioned ortho or para to the leaving group. youtube.com In the case of this compound itself, there is no leaving group, so it is not prone to SNAr. However, if a derivative, such as 4-chloro-1-methoxy-2-(trifluoromethyl)benzene, were used, the trifluoromethyl group at the ortho position would facilitate the displacement of the chloride by a nucleophile.

A second type of transformation involves the reductive activation of the C-F bond. Studies have shown that unactivated trifluoromethylarenes can undergo a single-electron reduction to form a radical anion. nih.gov This intermediate can then eliminate a fluoride (B91410) ion to generate a difluorobenzylic radical. This radical species can be intercepted by various reagents, including alkenes, effectively leading to a nucleophilic-type functionalization. This process allows for the selective transformation of a single C-F bond within the trifluoromethyl group. Electrochemical studies also support a stepwise reductive cleavage of C-F bonds in trifluoromethyl benzenes. rsc.org

Oxidative and Reductive Transformations

The this compound molecule possesses two key functional groups that can be subject to oxidative and reductive transformations.

Reductive Transformations: The trifluoromethyl group can undergo reduction, although it requires specific conditions. As mentioned previously, electrochemical or chemical reduction can lead to the stepwise cleavage of C-F bonds. rsc.org This process, known as hydrodefluorination, can transform the -CF3 group into a difluoromethyl (-CF2H) or monofluoromethyl (-CH2F) group. This transformation is significant as it allows for the "editing" of the fluorine content in the molecule. nih.gov For instance, the catalytic reduction of related compounds like 2-trifluoromethyl-4-chloronitrobenzene demonstrates that functional groups on the ring can be reduced in the presence of the trifluoromethyl group, highlighting the latter's general stability under certain catalytic hydrogenation conditions. google.com

Stability of Fluorinated Moieties under Diverse Chemical Conditions (Acidic, Basic)

The trifluoromethyl group is known for its exceptional chemical stability. The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, rendering the -CF3 group highly resistant to both acidic and basic hydrolysis. researchgate.netrsc.org

Acidic Conditions: The trifluoromethyl group is stable even in the presence of strong acids. This stability allows for chemical manipulations on other parts of the molecule, such as acid-catalyzed reactions on the aromatic ring or cleavage of the methoxy group, without affecting the -CF3 moiety.

Basic Conditions: The -CF3 group is also highly resistant to cleavage under basic conditions. Unlike a trichloromethyl group, which can be hydrolyzed, the trifluoromethyl group does not readily undergo substitution with hydroxide (B78521) or other bases.

This high stability under a wide range of conditions is a key reason for the prevalence of the trifluoromethyl group in pharmaceuticals and agrochemicals, as it can withstand metabolic and environmental degradation pathways. researchgate.net

Functionalization of the Methoxy Group

The primary method for the functionalization of the methoxy group in this compound is through ether cleavage . Aryl methyl ethers are readily cleaved to form the corresponding phenols. This transformation is typically achieved under strong acidic conditions.

Common reagents used for this purpose include:

Hydrogen Halides: Strong acids like hydrogen bromide (HBr) or hydrogen iodide (HI) are effective reagents for cleaving aryl ethers. The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion on the methyl group in an SN2 reaction.

Lewis Acids: Boron trihalides, particularly boron tribromide (BBr3), are exceptionally effective and often preferred for cleaving aryl ethers under milder conditions than HBr or HI.

The product of this reaction would be 2-(trifluoromethyl)phenol, a valuable synthetic intermediate.

Table 2: Common Reagents for Methoxy Group Cleavage

| Reagent | Conditions | Product |

|---|---|---|

| Hydrogen Bromide (HBr) | Acetic acid, heat | 2-(Trifluoromethyl)phenol |

Studies on the reaction mechanisms of methoxy species with benzene over zeolite catalysts provide insight into the fundamental reactivity of the C-O bond in the methoxy group, which can be activated by acid sites to methylate other aromatic compounds. researchgate.net

Mechanism of Action in Chemical Transformations

The mechanisms through which this compound participates in chemical transformations are dictated by its structure and the reaction conditions.

Electrophilic Aromatic Substitution: The mechanism proceeds through the formation of a positively charged carbocation intermediate known as a benzenonium ion or sigma complex. msu.edu The aromatic π system attacks the electrophile (E+). The stability of this intermediate determines the reaction rate and regioselectivity. For this compound, the methoxy group stabilizes the positive charge via resonance, particularly when the attack is at the ortho or para positions, thus directing the substitution. The final step is the rapid loss of a proton to restore the aromaticity of the ring.

Nucleophilic Aromatic Substitution (on a derivative): For a derivative with a leaving group, the SNAr mechanism involves the attack of a nucleophile on the electron-deficient ring to form a resonance-stabilized carbanion intermediate (a Meisenheimer complex). youtube.com The electron-withdrawing trifluoromethyl group is crucial for stabilizing this negative charge. The subsequent loss of the leaving group re-establishes the aromatic ring.

Reductive Defluorination: The mechanism for the selective C-F bond cleavage typically involves a single-electron transfer (SET) to the trifluoromethylarene. nih.gov This forms a radical anion. This key intermediate then undergoes mesolytic cleavage, expelling a fluoride ion (F-) to form a difluorobenzylic radical. This radical can then be trapped by a hydrogen atom donor or another radical species to complete the transformation.

Advanced Spectroscopic Characterization and Structural Elucidation of 1 Methoxy 2 Trifluoromethyl Benzene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework and probing the environment of specific nuclei like fluorine.

Proton (¹H) NMR: The four aromatic protons are expected to appear as a complex multiplet system in the range of δ 7.0-7.7 ppm. The proton ortho to the methoxy (B1213986) group (C6-H) would be the most shielded, while the proton ortho to the trifluoromethyl group (C3-H) would be the most deshielded. The methoxy group protons would appear as a distinct singlet further upfield, typically around δ 3.9 ppm.

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum would show eight distinct signals. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms (¹JC-F), with a characteristic chemical shift. The carbon attached to the methoxy group (C1) and the carbon attached to the trifluoromethyl group (C2) would be significantly shifted. The methoxy carbon itself would appear around δ 56 ppm.

Table 1: Predicted ¹H and ¹³C NMR Data for 1-Methoxy-2-(trifluoromethyl)benzene

| Nucleus | Position | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Notes |

|---|---|---|---|---|

| ¹H | -OCH₃ | ~3.9 | Singlet (s) | Characteristic for methoxy group protons. |

| ¹H | Aromatic | ~7.0-7.7 | Multiplet (m) | Four distinct signals for the four aromatic protons. |

| ¹³C | -OCH₃ | ~56 | Quartet (q) | Typical for methoxy carbons. |

| ¹³C | Aromatic C1-C6 | ~110-160 | - | Six distinct signals; C2 and other carbons adjacent to the CF₃ group will show C-F coupling. |

| ¹³C | -CF₃ | ~123 | Quartet (q) | Large one-bond C-F coupling constant (¹JC-F ≈ 275 Hz). |

Fluorine-19 NMR is highly sensitive and provides a direct method for characterizing the trifluoromethyl group. In the crude ¹⁹F NMR spectrum of this compound recorded in deuterated chloroform (B151607) (CDCl₃), the trifluoromethyl group gives rise to a singlet at a chemical shift of δ -62.44 ppm. rsc.org The appearance of a singlet indicates no significant coupling to nearby protons, which is typical for a -CF₃ group attached to an aromatic ring.

Table 2: Experimental ¹⁹F NMR Data for this compound

| Nucleus | Chemical Shift (ppm) | Solvent | Multiplicity | Reference |

|---|---|---|---|---|

| ¹⁹F | -62.44 | CDCl₃ | Singlet (s) | rsc.org |

Mass Spectrometry Techniques (e.g., GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) analysis provides information about the molecular weight and fragmentation pattern of the compound. For this compound, analysis by electron ionization (EI) mass spectrometry shows a molecular ion peak [M]⁺ at a mass-to-charge ratio (m/z) of 176.1. rsc.org This value is consistent with the calculated molecular weight of the chemical formula C₈H₇F₃O. Common fragmentation pathways for this type of molecule would include the loss of a methyl radical (•CH₃) to give a fragment at m/z 161, or the loss of a formyl radical (•CHO) or carbon monoxide (CO).

Table 3: GC-MS Data for this compound

| Technique | m/z | Assignment | Reference |

|---|---|---|---|

| GC-MS (EI) | 176.1 | [M]⁺ | rsc.org |

Vibrational Spectroscopy (FT-IR, FT-Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, identifies the functional groups and skeletal vibrations within the molecule. While a specific spectrum for this compound is not detailed in the provided sources, the expected characteristic absorption bands can be inferred from the spectra of its constituent parts: an anisole (B1667542) moiety and a trifluoromethylbenzene moiety. nist.govbartleby.comnist.gov

Key expected vibrational modes include:

Methoxy Group: Asymmetric C-H stretching (~2960 cm⁻¹), symmetric C-H stretching (~2840 cm⁻¹), and strong C-O-C asymmetric and symmetric stretching bands around 1250 cm⁻¹ and 1040 cm⁻¹, respectively. bartleby.com

Trifluoromethyl Group: Strong and characteristic C-F stretching vibrations are expected in the region of 1100-1350 cm⁻¹. nist.gov

Aromatic Ring: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. bartleby.com C=C ring stretching vibrations occur in the 1450-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations, which are indicative of the substitution pattern, are expected in the 750-800 cm⁻¹ range for ortho-disubstitution.

Table 4: Expected Characteristic Vibrational Frequencies for this compound

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3000-3100 | C-H Stretch | Aromatic Ring |

| 2960, 2840 | Asymmetric & Symmetric C-H Stretch | Methoxy (-OCH₃) |

| 1450-1600 | C=C Stretch | Aromatic Ring |

| 1100-1350 | C-F Stretch | Trifluoromethyl (-CF₃) |

| ~1250 | Asymmetric C-O-C Stretch | Methoxy (-OCH₃) |

| ~1040 | Symmetric C-O-C Stretch | Methoxy (-OCH₃) |

| 750-800 | C-H Out-of-Plane Bend | Ortho-disubstituted Ring |

Electronic Absorption Spectroscopy (UV-Vis)

UV-Visible spectroscopy provides information about the electronic transitions within the molecule. For substituted benzene (B151609) derivatives like this compound, the spectrum is dominated by π → π* transitions within the aromatic ring. Compared to unsubstituted benzene, the presence of the methoxy (an auxochrome) and trifluoromethyl groups is expected to cause a bathochromic (red) shift of the primary absorption bands. The spectrum would likely show two main absorption bands: the E-band (around 200-220 nm) and the B-band (around 260-280 nm), with the latter showing some fine structure. photochemcad.com

Table 5: Predicted UV-Vis Absorption Bands for this compound

| Band | Approximate λmax (nm) | Transition Type |

|---|---|---|

| E-band | ~210 | π → π |

| B-band | ~270 | π → π |

X-ray Crystallography and Solid-State Analysis

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state, providing accurate data on bond lengths, bond angles, and intermolecular interactions. As of this writing, a search of the crystallographic literature did not yield a publicly available crystal structure for this compound.

Were such a study to be performed, it would unequivocally confirm the ortho substitution pattern. Furthermore, it would reveal the conformation of the methoxy group relative to the plane of the benzene ring and detail how the molecules pack in the crystal lattice, highlighting any significant intermolecular forces such as C-H···F or C-H···π interactions.

Advanced Spectroscopic Probes for Reaction Monitoring

The real-time analysis of chemical reactions is crucial for understanding reaction kinetics, mechanisms, and pathways, as well as for process optimization and control. For the synthesis and subsequent reactions of this compound, advanced spectroscopic techniques such as in-situ Fourier Transform Infrared (FTIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy serve as powerful process analytical technology (PAT) tools. These methods allow for the continuous monitoring of reactant consumption, intermediate formation, and product generation without the need for sample extraction, thereby providing a dynamic and comprehensive view of the chemical transformation as it occurs.

The application of these in-situ monitoring techniques is particularly valuable in the synthesis of fluorinated aromatics, where reactions can be complex and sensitive to process parameters. For instance, in-situ FTIR has been effectively used to monitor the progress of trifluoromethylation reactions involving various aromatic substrates. By tracking characteristic vibrational frequencies, researchers can gain insights into the reaction kinetics and mechanism under actual process conditions. Although specific studies detailing the in-situ monitoring of this compound synthesis are not extensively available in the public domain, the principles and methodologies are well-established and can be extrapolated to this specific compound.

Hypothetical data from in-situ FTIR monitoring of a reaction to synthesize this compound could involve tracking the disappearance of a key reactant peak and the appearance of a product peak. For example, in a reaction involving the trifluoromethylation of 2-methoxyphenol, one could monitor the decrease in the intensity of the O-H stretching band of the phenol (B47542) and the simultaneous increase in the intensity of the C-F stretching bands of the trifluoromethyl group.

Table 1: Hypothetical In-situ FTIR Data for the Synthesis of this compound

| Reaction Time (minutes) | Reactant Peak Intensity (Absorbance) | Product Peak Intensity (Absorbance) |

| 0 | 1.20 | 0.00 |

| 10 | 0.95 | 0.25 |

| 20 | 0.70 | 0.50 |

| 30 | 0.45 | 0.75 |

| 40 | 0.20 | 1.00 |

| 50 | 0.05 | 1.15 |

| 60 | 0.01 | 1.19 |

Similarly, operando Raman spectroscopy offers a complementary in-situ technique for reaction monitoring. It is particularly adept at probing molecular vibrations in both liquid and solid phases and can be less susceptible to interference from certain solvents or reaction media compared to FTIR. The monitoring of specific Raman shifts associated with the reactants and products allows for the construction of detailed kinetic profiles.

Table 2: Hypothetical Raman Spectroscopy Data for a Reaction Involving this compound

| Reaction Time (minutes) | Reactant Raman Shift Intensity (Counts) | Product Raman Shift Intensity (Counts) |

| 0 | 5000 | 0 |

| 15 | 3800 | 1200 |

| 30 | 2500 | 2500 |

| 45 | 1200 | 3800 |

| 60 | 300 | 4700 |

| 75 | 50 | 4950 |

| 90 | 10 | 4990 |

Real-time NMR spectroscopy is another powerful tool for studying reaction kinetics and mechanisms. By acquiring NMR spectra at regular intervals during a reaction, it is possible to identify and quantify all NMR-active species in the reaction mixture simultaneously. This provides a wealth of structural and quantitative information, enabling the elucidation of complex reaction networks. While the setup for in-situ NMR can be more complex than for FTIR or Raman, the richness of the data obtained is often unparalleled.

The integration of these advanced spectroscopic probes into the study of reactions involving this compound would undoubtedly provide a deeper understanding of its chemical behavior, leading to the development of more efficient and robust synthetic processes.

Computational Chemistry and Quantum Mechanical Investigations of 1 Methoxy 2 Trifluoromethyl Benzene

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful class of computational methods used to investigate the electronic structure of many-body systems, such as atoms and molecules. youtube.com It is based on the principle that the energy of the system can be determined from its electron density. DFT is widely used for its favorable balance of accuracy and computational cost, making it a standard tool for predicting molecular properties. researchgate.net

Molecular Geometry Optimization and Conformational Analysis

The first step in a computational study is typically a geometry optimization. This process systematically alters the positions of the atoms in a molecule to find the arrangement with the lowest possible energy, known as the equilibrium geometry. physchemres.org For 1-Methoxy-2-(trifluoromethyl)benzene, this would involve determining the precise bond lengths, bond angles, and dihedral (torsional) angles.

A key aspect of this analysis would be the conformational preference of the methoxy (B1213986) group relative to the benzene (B151609) ring. The orientation of the -OCH₃ group (specifically the C-O-C-C dihedral angle) can significantly impact the molecule's stability and electronic properties. Calculations would reveal whether the methyl group lies in the plane of the benzene ring (a planar conformation) or is oriented perpendicular to it (an orthogonal conformation), and determine the energy barrier for rotation around the C-O bond. The steric and electronic interplay between the bulky -CF₃ group and the adjacent -OCH₃ group would be a primary determinant of the most stable conformer.

Vibrational Frequencies and Spectral Assignments

Once the optimized geometry is found, a vibrational frequency calculation is performed. This analysis predicts the frequencies of the fundamental modes of molecular vibration. These theoretical frequencies can be directly compared with experimental data from infrared (IR) and Raman spectroscopy to confirm the calculated structure and to assign specific spectral bands to particular molecular motions (e.g., C-H stretching, C=C ring stretching, C-F stretching). icm.edu.plnih.gov

For this compound, these calculations would yield a set of vibrational modes characteristic of its structure. Key vibrational signatures would include:

Aromatic C-H stretching modes.

C=C stretching vibrations within the benzene ring.

Asymmetric and symmetric stretching vibrations of the C-O-C bond in the methoxy group.

Characteristic and intense stretching vibrations of the C-F bonds in the trifluoromethyl group.

Various in-plane and out-of-plane bending modes.

A scaling factor is often applied to the calculated frequencies to improve agreement with experimental values, accounting for anharmonicity and the approximations inherent in the theoretical method. nih.gov

Electronic Absorption Spectra Predictions

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to predict electronic excitation energies and oscillator strengths. This allows for the simulation of the UV-Visible absorption spectrum of a molecule. nih.gov The calculations identify the specific electronic transitions between molecular orbitals (e.g., from a π to a π* orbital) that are responsible for the absorption of light at different wavelengths. For this compound, TD-DFT would predict the wavelengths of maximum absorption (λmax) corresponding to electronic transitions within the aromatic system, providing insight into how the substituents modify the electronic structure of the benzene ring.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. wikipedia.org The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: This orbital can be thought of as the outermost orbital containing electrons. It represents the ability of the molecule to donate electrons and is associated with reactivity towards electrophiles.

LUMO: This is the innermost orbital that is empty of electrons. It represents the ability of the molecule to accept electrons and is associated with reactivity towards nucleophiles.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a crucial parameter. A small gap suggests that the molecule is more easily excitable and generally more chemically reactive, whereas a large gap implies high kinetic stability. researchgate.networldscientific.com For this compound, FMO analysis would reveal the spatial distribution of these orbitals, showing which parts of the molecule are most involved in electron donation and acceptance. The electron-donating methoxy group would be expected to raise the HOMO energy, while the electron-withdrawing trifluoromethyl group would lower the LUMO energy, likely resulting in a relatively small HOMO-LUMO gap.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. uni-muenchen.de It is plotted onto a surface of constant electron density, using a color scale to represent the electrostatic potential. researchgate.net

Red regions indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack.

Blue regions indicate areas of positive electrostatic potential, which are electron-poor and susceptible to nucleophilic attack.

Green regions represent areas of neutral potential.

For this compound, the MEP map would likely show a region of negative potential (red) around the oxygen atom of the methoxy group due to its lone pairs. Conversely, a strong positive potential (blue) would be expected around the highly electronegative fluorine atoms of the trifluoromethyl group and the hydrogen atoms. This map provides a clear, intuitive guide to the molecule's reactive sites. mdpi.com

Natural Bond Orbital (NBO) Analysis and Atomic Charges

Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals from a calculation into a more familiar chemical picture of localized bonds, lone pairs, and atomic charges. wisc.edu This method provides quantitative insight into bonding interactions and charge distribution.

NBO analysis calculates the natural atomic charges on each atom, offering a more chemically intuitive picture of electron distribution than other methods. For this compound, this would quantify the electron-donating effect of the -OCH₃ group and the electron-withdrawing effect of the -CF₃ group by showing the partial positive and negative charges on the various atoms.

Non-Linear Optical (NLO) Properties Calculations

Non-linear optical materials are of significant interest for their potential applications in photonics and optoelectronics. Computational methods, such as Density Functional Theory (DFT), are commonly employed to predict the NLO properties of molecules, primarily by calculating the first and second hyperpolarizabilities. These calculations provide insights into how a molecule's electron density responds to an external electric field, which is the basis for NLO phenomena.

For a molecule like this compound, such a study would typically involve optimizing its geometry at a specific level of theory and then computing its dipole moment, polarizability, and hyperpolarizability tensors. The results would indicate the molecule's potential for applications such as frequency doubling or optical switching. However, no published studies were found that present these calculations for this compound. Therefore, no data on its NLO properties can be presented.

Intermolecular Interaction Energy and Energy Frameworks Analysis

The study of intermolecular interactions is crucial for understanding the solid-state properties of a compound, such as its crystal packing, melting point, and solubility. Energy framework analysis is a computational tool used to visualize and quantify the strength and nature of these interactions within a crystal lattice. This method involves calculating the interaction energies between a central molecule and its neighbors and categorizing them into electrostatic, dispersion, polarization, and repulsion components.

Such an analysis for this compound would provide a detailed picture of how the molecules arrange themselves in the solid state and which forces dominate this arrangement. This understanding is fundamental in materials science and crystal engineering. Unfortunately, no research articles detailing the intermolecular interaction energy and energy frameworks analysis for this compound could be located. Consequently, no data on its interaction energies or energy framework topology can be provided.

Applications in Advanced Organic Synthesis

Role as a Synthetic Building Block and Intermediate

1-Methoxy-2-(trifluoromethyl)benzene serves as a fundamental building block and a key intermediate in multi-step synthetic sequences. Its utility stems from the reactivity of the aromatic ring, which is influenced by the ortho-positioning of the electron-donating methoxy (B1213986) group and the strongly electron-withdrawing trifluoromethyl group. This substitution pattern allows for selective transformations at various positions on the ring.

The compound is particularly well-suited for reactions such as nucleophilic aromatic substitution and transition metal-catalyzed cross-coupling reactions beilstein-journals.org. These reactions are foundational in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. As an intermediate, derivatives of this compound can be generated and then carried forward to construct more elaborate molecular frameworks.

One of the most powerful strategies for utilizing this compound as an intermediate is through directed ortho-metalation (DoM). In this reaction, the methoxy group directs a strong base, typically an organolithium reagent, to selectively remove a proton from the adjacent C6 position. The resulting aryllithium intermediate is a potent nucleophile that can react with a wide array of electrophiles to introduce new functional groups, demonstrating the compound's role as a versatile intermediate for creating polysubstituted aromatic compounds baranlab.orgwikipedia.orguwindsor.caharvard.edu.

Table 1: Reactivity of this compound as a Building Block

| Reaction Type | Role of Compound | Potential Products |

|---|---|---|

| Directed ortho-metalation | Substrate/Intermediate | 6-substituted-1-methoxy-2-(trifluoromethyl)benzene derivatives |

| Nucleophilic Aromatic Substitution | Substrate | Substitution of a leaving group on the ring by a nucleophile |

Precursor for Complex Organic Molecules

The strategic incorporation of the this compound moiety is a key step in the synthesis of more complex and often biologically active molecules. The trifluoromethyl group is a common feature in many pharmaceuticals and agrochemicals due to its ability to improve pharmacokinetic and pharmacodynamic properties mdpi.com.

For instance, trifluoromethyl-substituted aromatic structures are integral to a variety of drugs, including non-nucleoside reverse transcriptase inhibitors like Doravirine and androgen receptor inhibitors like Apalutamide mdpi.com. While the direct synthesis of these specific drugs may not start from this compound itself, the synthesis of analogous complex structures often relies on building blocks with similar substitution patterns. The compound serves as a precursor to introduce the specific 2-methoxy-trifluoromethylphenyl fragment into a larger target molecule. Synthetic routes can involve coupling the building block with other complex fragments or elaborating it through a series of reactions to build the final complex structure.

Derivatization for Novel Chemical Entities

The creation of novel chemical entities often relies on the derivatization of readily available starting materials. This compound is an excellent substrate for derivatization, primarily through directed ortho-metalation (DoM), which offers a high degree of regioselectivity wikipedia.orguwindsor.ca.

The methoxy group (-OCH₃) is a well-established directing metalation group (DMG). It coordinates to the lithium atom of an organolithium reagent (like n-butyllithium), facilitating the deprotonation of the sterically accessible adjacent C6 proton. The trifluoromethyl group (-CF₃) is considered a weaker directing group. Therefore, in this compound, the metalation is expected to occur predominantly at the C6 position, directed by the more powerful methoxy group.

This generated 6-lithio-1-methoxy-2-(trifluoromethyl)benzene intermediate can be trapped with various electrophiles to yield a diverse range of new, selectively substituted compounds. This strategy allows for the controlled introduction of functional groups that would be difficult to install using traditional electrophilic aromatic substitution methods, which often yield mixtures of ortho and para isomers.

Table 2: Examples of Derivatization via Directed ortho-metalation

| Electrophile | Functional Group Introduced | Resulting Compound Class |

|---|---|---|

| CO₂ | Carboxylic acid (-COOH) | Benzoic acid derivatives |

| I₂ | Iodine (-I) | Aryl iodide derivatives |

| (CH₃)₃SiCl | Trimethylsilyl (-Si(CH₃)₃) | Aryl silane derivatives |

| RCHO (Aldehydes) | Hydroxyalkyl (-CH(OH)R) | Benzyl alcohol derivatives |

This methodology provides a robust platform for generating libraries of novel compounds for screening in drug discovery and materials science.

Biological and Pharmaceutical Research Applications of 1 Methoxy 2 Trifluoromethyl Benzene Analogues

Design and Synthesis of Bioactive Moleculesresearchgate.netnih.gov

The strategic incorporation of fluorine-containing moieties, particularly the trifluoromethyl group, is a cornerstone of modern medicinal chemistry and agrochemical design. chimia.chnih.gov The synthesis of bioactive molecules often leverages building blocks like 1-methoxy-2-(trifluoromethyl)benzene to enhance the efficacy and pharmacokinetic profiles of lead compounds. researchgate.netnih.gov The presence of the trifluoromethyl group can significantly alter a molecule's physical and chemical properties, leading to improved biological performance. ontosight.ai

Modulation of Biological Activity through Fluorinationnih.gov

Fluorination, and specifically the introduction of a trifluoromethyl group, is a well-established strategy to modulate the biological activity of a molecule. nih.gov The CF3 group's strong electron-withdrawing nature, high lipophilicity, and metabolic stability make it a valuable addition in drug design. mdpi.commdpi.com These properties can lead to enhanced binding affinity to target proteins, improved membrane permeability, and reduced metabolic degradation, ultimately increasing the potency and duration of action of a drug candidate. mdpi.comresearchgate.netnih.gov

Key effects of the trifluoromethyl group on biological activity include:

Increased Lipophilicity : The CF3 group is significantly more lipophilic than a hydrogen or methyl group, which can enhance a molecule's ability to cross cell membranes and reach its biological target. mdpi.comencyclopedia.pub

Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic oxidation. This can increase the half-life of a drug, reducing the required dose and frequency of administration. mdpi.comnih.gov

Enhanced Binding Affinity : The electronegativity of the trifluoromethyl group can alter the electronic properties of a molecule, leading to stronger interactions with the active site of a target enzyme or receptor. mdpi.comresearchgate.net

Bioisosterism : The trifluoromethyl group is often used as a bioisostere for other groups like methyl or chloro groups, allowing for the fine-tuning of a molecule's steric and electronic properties to optimize its biological activity. wikipedia.org

| Property | Effect of Trifluoromethyl Group | Impact on Biological Activity | Reference |

|---|---|---|---|

| Lipophilicity | Increases | Enhanced membrane permeability and bioavailability | mdpi.com |

| Metabolic Stability | Increases | Longer half-life and reduced drug load | mdpi.com |

| Binding Affinity | Can Increase | Improved drug-receptor interactions and potency | mdpi.com |

| Bioisosteric Replacement | Mimics other functional groups | Fine-tuning of physicochemical properties | wikipedia.org |

Development of Pharmaceutical Leads (e.g., in Cancer and Inflammatory Diseases)researchgate.net

Derivatives of this compound have been investigated as promising leads in the development of therapeutics for various diseases, including cancer and inflammatory disorders. The trifluoromethyl group plays a crucial role in the efficacy of these compounds. researchgate.net

In cancer research, trifluoromethylated compounds have shown potent anti-proliferative activity. rsc.orgnih.gov For example, compounds incorporating a trifluoromethylphenyl moiety have been designed as inhibitors of key signaling pathways in cancer cells. wechemglobal.com The introduction of a trifluoromethyl group can enhance the ability of a molecule to inhibit specific enzymes or receptors that are overactive in cancer, leading to the suppression of tumor growth. rsc.orgwechemglobal.com Several FDA-approved anticancer drugs, such as Sorafenib, contain a trifluoromethyl group, highlighting its importance in oncology drug development. nih.gov

In the context of inflammatory diseases, trifluoromethylated compounds are being explored for their potential to modulate inflammatory pathways. For instance, derivatives containing the trifluoromethylphenyl group have been synthesized and evaluated as inhibitors of enzymes involved in the inflammatory response.

Agrochemical Development (e.g., Herbicides)nih.govmdpi.com

The trifluoromethyl group is a common feature in modern agrochemicals, particularly herbicides. nih.govmdpi.com Analogues of this compound can serve as key intermediates in the synthesis of potent and selective herbicides. researchoutreach.orgnbinno.com The presence of the CF3 group can significantly enhance the herbicidal activity of a compound. chimia.ch

For example, trifluoromethylpyridines, which can be derived from trifluoromethylated benzene (B151609) compounds, are important building blocks for new agrochemicals. fao.orgacs.org Herbicides containing the trifluoromethyl moiety often exhibit improved uptake by plants and enhanced stability, leading to more effective weed control. researchgate.net Several commercially successful herbicides, such as Trifluralin and Fluazifop, contain a trifluoromethyl group. wikipedia.orgresearchoutreach.org The development of these compounds has demonstrated the utility of trifluoromethylated structures in creating effective and selective crop protection agents. researchoutreach.org

| Agrochemical | Compound Class | Key Feature | Reference |

|---|---|---|---|

| Trifluralin | Dinitroaniline herbicide | Contains a trifluoromethyl group | wikipedia.org |

| Fluazifop-butyl | Phenoxy herbicide | Incorporates a trifluoromethylpyridine substructure | nih.govresearchoutreach.org |

| Flazasulfuron | Sulfonylurea herbicide | Contains a trifluoromethylpyridine moiety | nih.govresearchoutreach.org |

Investigation in Enzyme Interaction and Metabolic Pathwaysmdpi.com

The trifluoromethyl group significantly influences how a molecule interacts with enzymes and is processed through metabolic pathways. mdpi.com The strong electron-withdrawing nature of the CF3 group can alter the electronic environment of a molecule, leading to specific interactions with amino acid residues in an enzyme's active site. acs.org This can result in potent and selective enzyme inhibition. For example, trifluoromethyl ketones are known to form reversible covalent bonds with catalytic residues in certain enzymes. researchgate.net

Furthermore, the metabolic stability of the trifluoromethyl group is a key consideration in drug design. mdpi.com Replacing a metabolically vulnerable methyl group with a trifluoromethyl group can block a common site of metabolic oxidation, thereby increasing the drug's half-life. nih.gov This strategy has been successfully employed to improve the pharmacokinetic profiles of numerous drugs. mdpi.com However, the metabolism of fluorine-containing drugs can sometimes lead to the formation of reactive metabolites, a factor that requires careful evaluation during drug development.

Photoremovable Protecting Group Applications in Biological Systems

Photoremovable protecting groups (PPGs), also known as photocages, are valuable tools in biological research for controlling the release of bioactive molecules with high spatial and temporal precision. nih.govmdpi.comresearchgate.net These groups can be attached to a biologically active molecule, rendering it inactive until it is "uncaged" by exposure to light. nih.gov

While direct applications of this compound analogues as PPGs are not extensively documented, the principles of PPG design can be applied to such structures. Methoxy-substituted aromatic compounds, such as those based on the o-nitrobenzyl group, are commonly used as photolabile protecting groups. researchgate.net The introduction of a trifluoromethyl group onto such a scaffold could potentially modulate the photochemical properties of the PPG, such as its absorption wavelength and uncaging efficiency. The development of new PPGs with tailored properties is an active area of research, and trifluoromethylated aromatic compounds represent a class of structures that could be explored for this purpose. mdpi.com

Structure-Activity Relationship Studies in Biological Contextsresearchgate.net

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. researchgate.net For analogues of this compound, SAR studies often focus on the impact of the trifluoromethyl group's position and the nature of other substituents on the benzene ring.

These studies have revealed that the trifluoromethyl group's placement can have a profound effect on a molecule's potency and selectivity. nih.gov For example, in a series of anticancer compounds, the position of the trifluoromethyl group on the phenyl ring was found to be critical for activity. nih.gov Similarly, SAR studies of trifluoromethyl-containing metallocenes have shown that both the metallocene moiety and the trifluoromethyl groups are crucial for cytotoxicity. nih.gov By systematically modifying the structure of these compounds and evaluating their biological effects, researchers can identify the key structural features required for optimal activity and design more potent and selective therapeutic agents. wechemglobal.com

Environmental Impact and Safety Research in the Context of 1 Methoxy 2 Trifluoromethyl Benzene

Degradation Pathways and Mechanisms

The environmental persistence of 1-Methoxy-2-(trifluoromethyl)benzene is largely determined by its susceptibility to various degradation processes. The molecule possesses two key functional groups, a methoxy (B1213986) group and a trifluoromethyl group, attached to a benzene (B151609) ring, each influencing its environmental breakdown.

Biodegradation: The biodegradation of polyfluorinated compounds (PFCs) is generally challenging for microorganisms due to the high stability of the C-F bond. nih.gov For trifluoromethyl arenes, direct cleavage of the C-F bond is considered unlikely. nih.gov However, an indirect pathway can occur through metabolic activation of the aromatic ring. For instance, dihydroxylation of the benzene ring can lead to a rearrangement that facilitates the displacement of fluoride (B91410) ions, ultimately leading to defluorination. nih.gov While specific studies on this compound are limited, research on other fluorinated aromatic compounds, such as fluorobenzoates, has shown that anaerobic degradation is possible under specific conditions, like denitrifying environments, with microorganisms capable of stoichiometric defluorination. nih.gov The presence of the methoxy group may also influence microbial activity, but the trifluoromethyl group is expected to be the primary determinant of its recalcitrance.

Hydrolysis: The trifluoromethyl group on an aromatic ring can undergo hydrolysis to a carboxylic acid group, although this process often requires specific conditions. acs.org Studies on various trifluoromethyl arenes show that hydrolysis is possible, but the reaction rates are highly dependent on the other substituents on the benzene ring and the pH of the environment. thieme-connect.comrsc.org For example, trifluoromethylphenols show substituent-dependent differences in hydrolysis reactivity, with the deprotonation of the phenol (B47542) group being important for the reaction to proceed. rsc.org The methoxy group in this compound is an electron-donating group, which could influence the electronic properties of the benzene ring and thus the susceptibility of the trifluoromethyl group to hydrolysis.

Photodegradation: Photolysis, or degradation by light, is another potential environmental degradation pathway. numberanalytics.com Aromatic compounds can absorb UV radiation, leading to chemical transformations. Research on methoxy-substituted compounds has demonstrated that they can undergo photodegradation, with the position of the methoxy group influencing the rate of decomposition. nih.govelsevierpure.com For this compound, photodegradation in the atmosphere or surface waters could involve reactions with photochemically generated species like hydroxyl radicals or direct cleavage of its chemical bonds.

Environmental Fate Modeling and Assessment (e.g., Persistence, Mobility)

Environmental fate modeling is used to predict how a chemical will behave in the environment, including how long it will last (persistence) and how it will move between air, water, and soil (mobility). nih.govoregonstate.edu Due to a lack of experimental data specifically for this compound, predictions are often based on data from structurally similar compounds and Quantitative Structure-Activity Relationship (QSAR) models.

Persistence is often measured by a substance's half-life (t½) in different environmental compartments. oregonstate.edu Chemicals with long half-lives are considered persistent and can accumulate in the environment. nih.govwur.nl Fluorinated organic compounds are often persistent due to the strength of the carbon-fluorine bond, which resists degradation. wikipedia.org

Mobility refers to a chemical's potential to move through the environment. wur.nl This is influenced by properties like water solubility and the tendency to adsorb to soil and sediment, which is often quantified by the soil adsorption coefficient (Koc). nih.gov Substances that are both persistent and mobile (PM substances) are of particular concern as they can be transported over long distances and contaminate water resources. umweltbundesamt.dediva-portal.org

The following table presents estimated environmental fate properties for compounds structurally related to this compound, providing an indication of its likely environmental behavior.

| Property | Predicted Value for 1-Methoxy-2-methylbenzene epa.gov | Predicted Value for 1-(Prop-2-en-1-yl)-2-(trifluoromethyl)benzene epa.gov | Predicted Value for (Trifluoromethyl)benzene nih.gov | Unit | Environmental Significance |

|---|---|---|---|---|---|

| Biodegradation Half-Life | 4.90 | 3.55 | Not expected to be an important fate process | days | Indicates how quickly the substance is broken down by microorganisms. Shorter times suggest lower persistence. |

| Soil Adsorption Coefficient (Koc) | 123 | 1.70e+3 | 1030 (estimated) | L/kg | Measures the tendency of a substance to bind to soil particles. A low Koc suggests high mobility and potential for groundwater contamination. cdc.gov |

| Atmospheric Hydroxylation Rate | 2.45e-11 | 2.51e-11 | Data not available | cm³/molecule*sec | Indicates the rate of degradation in the atmosphere by hydroxyl radicals. A higher rate suggests a shorter atmospheric lifetime. |

| Bioconcentration Factor (BCF) | 13.0 | 120 | Data not available | L/kg | Indicates the potential for a substance to accumulate in aquatic organisms. Higher values suggest a greater potential for bioaccumulation. |

These values are for structurally related compounds and should be considered as estimates for the environmental fate of this compound.

Broader Context of Fluorinated Compounds in the Environment

The use of fluorinated compounds has grown significantly, leading to increased emissions and environmental presence. acs.org This class of chemicals, which includes this compound, shares certain characteristics that are relevant to their environmental impact.

The carbon-fluorine bond is one of the strongest in organic chemistry, which makes many synthetic organofluorine compounds highly resistant to degradation. numberanalytics.comwikipedia.org This inherent stability can lead to long-term persistence in the environment. numberanalytics.comwikipedia.org Some fluorinated compounds, such as certain per- and polyfluoroalkyl substances (PFAS), are known as "forever chemicals" because of their extreme persistence.

Persistent fluorinated compounds can be transported over long distances in the atmosphere and water, leading to global contamination, even in remote regions. nih.govresearchgate.netcopernicus.org Their presence has been detected in various environmental matrices, including water, soil, and air. numberanalytics.com

Furthermore, some fluorinated compounds have been shown to be toxic to various organisms and can bioaccumulate in food chains. numberanalytics.comresearchgate.net High concentrations of fluorinated compounds in soil can negatively impact microbial communities and soil fertility. researchgate.net The widespread use and environmental persistence of these compounds have raised concerns about their potential long-term effects on ecosystems and human health. numberanalytics.comacs.org

Research Protocols for Safe Handling and Waste Management

Given the potential hazards associated with fluorinated aromatic compounds, strict safety protocols are essential in research and industrial settings. numberanalytics.com

Safe Handling:

Engineering Controls: Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure. aksci.comcarlroth.com

Personal Protective Equipment (PPE): Appropriate PPE must be worn, including chemical-resistant gloves (e.g., neoprene), safety goggles or a face shield to protect against splashes, and a lab coat or protective clothing. aksci.comcarlroth.comfishersci.com In situations with inadequate ventilation, respiratory protection may be necessary. 3m.com

Hygiene Practices: Avoid contact with skin, eyes, and clothing. Hands should be washed thoroughly after handling the chemical, and contaminated clothing should be removed and laundered before reuse. fishersci.com Eating, drinking, and smoking are prohibited in areas where the chemical is handled. aksci.com

Storage: The compound should be stored in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible substances such as oxidizing agents and sources of ignition. aksci.comfishersci.com

Waste Management:

Disposal: Waste containing this compound should not be released into the environment through drains or other waterways. aksci.comfishersci.com Disposal must be carried out in accordance with local, state, and federal regulations. fishersci.com

Treatment Methods: The recommended method of disposal for many organic chemical wastes is incineration in a licensed facility equipped with appropriate emission controls to ensure complete combustion and prevent the release of hazardous decomposition products, such as hydrogen fluoride. nih.govcdc.gov

Spill Response: In case of a spill, the area should be evacuated and ventilated. The spill should be contained and absorbed with an inert material (e.g., sand, vermiculite). carlroth.com3m.com All sources of ignition should be removed. fishersci.com

Q & A

Basic Research Questions

Q. What spectroscopic methods are most effective for characterizing 1-Methoxy-2-(trifluoromethyl)benzene, and how should data be interpreted?

- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical. 1H-NMR (400 MHz, CDCl₃) reveals aromatic proton splitting patterns influenced by the electron-withdrawing trifluoromethyl (-CF₃) and electron-donating methoxy (-OCH₃) groups. 13C-NMR (101 MHz) identifies carbon environments, with deshielded signals for carbons adjacent to -CF₃ (~125-130 ppm) and methoxy-attached carbons (~55-60 ppm). 19F-NMR is essential for detecting -CF₃ (typically -60 to -70 ppm). For unambiguous assignment, compare with spectra of structurally similar compounds (e.g., 1-Methoxy-2-(Phenylethenyl)benzene) .

Q. What are the key considerations for synthesizing this compound, and how can reaction yields be optimized?

- Answer : Synthesis often involves sequential functionalization:

- Step 1 : Introduce -OCH₃ via nucleophilic substitution (e.g., using NaOCH₃ on a halogenated precursor).

- Step 2 : Install -CF₃ via Ullmann coupling or direct fluorination.

- Optimization : Use anhydrous conditions to prevent hydrolysis of intermediates. Catalytic systems like CuI/1,10-phenanthroline enhance coupling efficiency. Monitor reaction progress with GC-MS or TLC. For related methodologies, refer to protocols for synthesizing trifluoromethylbenzene derivatives .

Q. How do steric and electronic effects of the substituents influence the compound's solubility and boiling point?

- Answer : The -CF₃ group reduces solubility in polar solvents due to its hydrophobic nature, while -OCH₃ enhances solubility in alcohols. Boiling points correlate with molecular weight and dipole interactions; for example, 1-Fluoro-4-(trifluoromethyl)benzene (MW 164.1 g/mol) boils at 38.6°C, suggesting similar volatility for the target compound. Compare with CRC Handbook data for fluorinated aromatics .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction kinetics or regioselectivity involving this compound?

- Answer : Discrepancies often arise from solvent effects or catalyst variability. For example:

- Case Study : Conflicting Diels-Alder reactivity might stem from solvent polarity (THF vs. DCM) altering transition states.

- Resolution : Replicate conditions from literature, control moisture levels, and use computational tools (DFT) to model transition states. Cross-reference kinetic data from studies on analogs like 1-(Bromomethyl)-3-(trifluoromethyl)benzene .

Q. What catalytic systems are suitable for functionalizing this compound in cross-coupling reactions?

- Answer : Pd-based catalysts (e.g., Pd(OAc)₂/XPhos) are effective for Suzuki-Miyaura couplings. For C-H activation, use directing groups (e.g., pyridine) with Rh(III) catalysts. Steric hindrance from -CF₃ necessitates bulky ligands (e.g., SPhos) to prevent catalyst poisoning. For examples, see hydrogenation protocols for similar substrates .

Q. How can computational chemistry predict the compound's behavior in photochemical reactions?

- Answer : Time-Dependent Density Functional Theory (TD-DFT) calculates excited-state properties. Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict UV-Vis absorption maxima. Compare with experimental data from fluorinated aromatics (e.g., 1-Fluoro-2-(trifluoromethyl)benzene) .

Q. What safety protocols are critical for handling this compound under high-temperature or high-pressure conditions?

- Answer :

- Thermal Stability : Decomposition above 200°C may release HF or COF₂. Use inert atmospheres (N₂/Ar) and conduct reactions in sealed reactors.

- Safety Gear : Wear acid-resistant gloves, face shields, and FR-rated lab coats.

- Waste Management : Neutralize acidic byproducts with CaCO₃ before disposal. Reference safety guidelines for halogenated aromatics .

Methodological Tables

Table 1 : Comparative Physicochemical Properties of Related Compounds

| Compound | Boiling Point (°C) | Solubility (in EtOH) | Reference |

|---|---|---|---|

| 1-Fluoro-4-(trifluoromethyl)benzene | 38.6 | High | |

| 1-Methoxy-2-methylbenzene | 154 | Moderate |

Table 2 : Key NMR Chemical Shifts (CDCl₃)

| Group | 1H-NMR (ppm) | 13C-NMR (ppm) | 19F-NMR (ppm) |

|---|---|---|---|

| -OCH₃ | 3.80 (s) | 55.2 | – |

| -CF₃ | – | 125.3 (q, J=32 Hz) | -63.5 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.